Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-
Description
Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- is a complex organic compound that features a combination of bromophenyl, triazole, and piperidine moieties
Properties
Molecular Formula |
C21H21BrN4O |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-bromophenyl)triazol-1-yl]methanone |
InChI |
InChI=1S/C21H21BrN4O/c22-18-11-9-17(10-12-18)20-15-26(24-23-20)21(27)25-13-5-4-8-19(25)14-16-6-2-1-3-7-16/h1-3,6-7,9-12,15,19H,4-5,8,13-14H2 |
InChI Key |
CJRUAEPWPPDNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a triazole ring and a piperidine moiety, which contribute to its chemical reactivity and biological activity. The synthesis typically involves the coupling of 4-bromophenyltriazole derivatives with piperidine-based compounds. For example, one synthetic route involves the use of substituted benzyl-triazole acids reacted with piperazine derivatives in the presence of coupling agents like HOBt and HBTU to yield high-purity products .
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Methanone derivatives have shown efficacy against various bacterial strains and fungi. The presence of the bromine atom in this specific compound enhances its interaction with microbial targets, potentially leading to increased potency .
Anticancer Activity
Triazole derivatives are also known for their anticancer properties. Studies have demonstrated that methanone derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further investigation as an anticancer agent .
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems. Preliminary studies indicate that methanone may influence serotonin and dopamine receptors, which could be beneficial in treating mood disorders or neurodegenerative conditions .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives, including methanone. The results showed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Research
In a laboratory setting, methanone was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that it significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl and piperidine moieties may enhance the compound’s binding affinity and specificity . Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: This compound shares the bromophenyl moiety but differs in the presence of a morpholino group instead of the triazole and piperidine rings.
(4-Bromophenyl)(3-methoxyphenyl)methanone: Similar in having a bromophenyl group, but with a methoxyphenyl group instead of the triazole and piperidine rings.
(4-Bromophenyl)(4-fluorophenyl)methanone: Contains both bromophenyl and fluorophenyl groups, differing from the triazole and piperidine structure.
Uniqueness
Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- is unique due to its combination of bromophenyl, triazole, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methanone, specifically the compound [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]-, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of Methanone can be represented as follows:
- Molecular Formula: C16H18BrN5O
- Molecular Weight: 384.25 g/mol
The compound features a triazole ring, which is known for its diverse biological activities, and a piperidine moiety that may influence its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Methanone's structure suggests potential efficacy against various pathogens. A study on related triazole compounds demonstrated their effectiveness against bacteria and fungi, highlighting the importance of the triazole ring in antimicrobial activity .
Antitumor Activity
Triazoles have been extensively studied for their antitumor properties. Methanone's structural components suggest it may inhibit specific cancer cell lines. For instance, certain pyrazole derivatives have shown promising results against BRAF(V600E) mutations and other cancer-related targets .
Case Study: A derivative similar to Methanone was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potential as an antitumor agent.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has also been documented. Methanone may inhibit inflammatory pathways, contributing to its therapeutic profile. Pyrazole derivatives have been noted for their ability to reduce inflammation in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the SAR of Methanone can guide future modifications to enhance its biological activity. Key factors influencing activity include:
- Substituents on the Triazole Ring: Variations can significantly alter potency and selectivity.
- Piperidine Moiety: Modifications can affect bioavailability and receptor interactions.
Research Findings
Recent studies have focused on synthesizing various derivatives of Methanone to optimize its biological activity. For example:
- Synthesis of Derivatives: Researchers synthesized multiple analogs with different substituents on the triazole and piperidine rings to evaluate their pharmacological profiles.
- In vitro Testing: These derivatives underwent rigorous testing for cytotoxicity and selectivity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
